molecular formula C9H6N2O2S B1358734 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid CAS No. 59020-47-2

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Cat. No.: B1358734
CAS No.: 59020-47-2
M. Wt: 206.22 g/mol
InChI Key: GYDKRMNFUXPIKN-UHFFFAOYSA-N
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Description

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid (CAS 59020-47-2) is a high-purity heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. This molecule features a hybrid architecture combining pyridine and thiazole rings, a structural motif prevalent in a wide range of biologically active compounds . The carboxylic acid functional group provides a critical synthetic handle for further derivatization, enabling researchers to develop novel compounds for various therapeutic areas. The core pyridine-thiazole scaffold is of significant research interest due to its demonstrated potential in diverse pharmacological applications. Scientific literature indicates that such hybrids are investigated for their antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, among others . Furthermore, the carboxylic acid group makes this compound an excellent candidate for cocrystal engineering, a technique increasingly used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability . Its molecular structure, which includes hydrogen bond donor and acceptor sites, is designed to facilitate the formation of robust supramolecular synthons, a key principle in crystal engineering . This product is intended for research and development applications in a laboratory setting. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-pyridin-4-yl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDKRMNFUXPIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627084
Record name 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59020-47-2
Record name 4-(4-Pyridinyl)-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59020-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the thiazole ring system bearing the pyridin-4-yl substituent.
  • Introduction or transformation of the carboxylic acid group at the 2-position.
  • Use of commercially available pyridine derivatives and thiazole precursors.
  • Application of palladium-catalyzed carbonylation reactions for carboxylation.
  • Purification and characterization by chromatographic and spectroscopic methods.

Detailed Preparation Methods

Stepwise Synthesis via Palladium-Catalyzed Carbonylation (Based on Patent CN110590813B)

This method synthesizes thiazolo[4,5-b]pyridine-6-carboxylic acid, a close analogue structurally related to 4-pyridin-4-yl-1,3-thiazole-2-carboxylic acid, demonstrating a robust approach applicable to the target compound.

Step Reaction Conditions Yield Notes
S1 Formation of 1-(3,5-dibromopyridin-2-yl)thiourea from 3,5-dibromo-2-aminopyridine and thiocyanamide with benzoyl chloride THF, 50-80 °C, 12 h, then NaOH, MeOH, H2O Not specified Intermediate thiourea formation
S2 Cyclization to 6-bromothiazolo[4,5-b]pyridine-2-amine THF, 85-110 °C, 5 h Not specified Sodium hydride used
S3 Diazotization and formation of 6-bromothiazolo[4,5-b]pyridine THF, isoamyl nitrite, 95-120 °C, 11 h ~60% Reflux with isoamyl nitrite
S4 Palladium-catalyzed carbonylation to methyl ester Methanol, triethylamine or triethanolamine, Pd(PPh3)2Cl2, CO gas, 100-115 °C, 12 h, 10 kPa 63.6-77.3% Key step introducing carboxyl group
S5 Hydrolysis of methyl ester to carboxylic acid Water, NaOH, 10-30 °C, 12 h 86-88.5% Final acid obtained by acidification
  • Key Features:
    • Use of palladium catalyst and carbon monoxide gas for carbonylation.
    • Controlled temperature and pressure conditions to optimize yield.
    • Purification by extraction and column chromatography.
    • Final hydrolysis step to convert methyl ester to carboxylic acid.

Alternative Synthetic Routes

Synthesis from Pyridine Thiocarboxamide and Ethyl 2-chloroacetoacetate
  • Pyridine-4-thiocarboxamide reacts with ethyl 2-chloroacetoacetate in ethanol under reflux for several days (e.g., 4 days) to form 4-methyl-2-(pyridin-4-yl)thiazole-5-carbethoxythiazole intermediate.
  • Subsequent hydrazine hydrate treatment converts the ester to the hydrazide.
  • Further functionalization steps can lead to the target carboxylic acid derivative.
Hydrothermal and Coordination Polymer Approaches
  • Hydrothermal synthesis methods have been used to prepare coordination polymers involving 2-(4-pyridyl)thiazole-4-carboxylate, which is structurally related to the target compound.
  • These methods involve metal salts and ligand assembly under elevated temperature and pressure but are less focused on isolated acid preparation.

Reaction Conditions and Analytical Monitoring

  • Solvents: Commonly tetrahydrofuran (THF), methanol, ethanol, and water.
  • Catalysts: Palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride.
  • Bases: Triethylamine or triethanolamine for carbonylation; sodium hydroxide for hydrolysis.
  • Temperature: Ranges from ambient (~10 °C) to reflux temperatures (~120 °C) depending on the step.
  • Pressure: Carbonylation reactions performed under CO gas pressure (~10 kPa).
  • Monitoring: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy for reaction progress and purity.
  • Yields: Generally high for final hydrolysis step (~86-88%), moderate to good for carbonylation (~63-77%).

Summary Table of Key Preparation Parameters

Step Reagents Solvent Catalyst/Base Temp (°C) Time (h) Pressure Yield (%) Notes
Thiourea formation (S1) 3,5-dibromo-2-aminopyridine, thiocyanamide, benzoyl chloride THF NaOH 50-80 12 Atmospheric N/A Intermediate
Cyclization (S2) Thiourea intermediate, sodium hydride THF NaH 85-110 5 Atmospheric N/A Cyclization
Diazotization (S3) 6-bromothiazolo[4,5-b]pyridine-2-amine, isoamyl nitrite THF - 95-120 11 Atmospheric ~60 Diazotization
Carbonylation (S4) 6-bromothiazolo[4,5-b]pyridine, Pd catalyst, triethylamine Methanol Pd(PPh3)2Cl2, Et3N 100-115 12 10 kPa CO 63-77 Ester formation
Hydrolysis (S5) Methyl ester, NaOH Water NaOH 10-30 12 Atmospheric 86-88.5 Acid formation

Research Findings and Notes

  • The palladium-catalyzed carbonylation method is efficient and widely used for introducing the carboxylic acid group on heterocyclic systems such as thiazoles linked to pyridine rings.
  • Reaction temperature and pressure control are critical for maximizing yield and purity.
  • Hydrolysis of the methyl ester intermediate proceeds smoothly under mild alkaline conditions.
  • Analytical techniques confirm the structure and high purity of the final compound.
  • Alternative synthetic routes involving pyridine thiocarboxamide and ethyl 2-chloroacetoacetate provide access to related intermediates but may require longer reaction times and additional steps.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

Pharmaceutical Applications

a. Antimicrobial Activity

Recent studies have highlighted the potential of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid as an antimicrobial agent. For instance, derivatives of thiazole compounds have been shown to inhibit the growth of various bacterial strains, including Escherichia coli. The compound's structure allows it to interact with bacterial enzymes or proteins, potentially disrupting their function and leading to bacterial cell death .

b. Anticancer Properties

Research indicates that thiazole derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in cancer cell proliferation. A study demonstrated that certain thiazole derivatives could selectively inhibit cancer cell lines while sparing normal cells, suggesting a promising therapeutic index for cancer treatment .

c. Inhibition of Uropathogenic E. coli

A specific derivative of the compound has been identified as a small molecule inhibitor targeting the K1 capsule formation in uropathogenic E. coli, which is crucial for its virulence. This compound showed a significant selectivity index and could serve as a lead for developing novel treatments against urinary tract infections caused by multidrug-resistant strains .

Agricultural Applications

a. Fungicidal Activity

The compound has been explored for its potential as a fungicide in agricultural practices. Thiazole derivatives have demonstrated effectiveness against various phytopathogenic fungi, making them suitable candidates for crop protection agents. They can be used in formulations to control fungal diseases in crops, thereby improving yield and quality .

b. Plant Protection Agents

Thiazole-based compounds are being developed as plant protection agents due to their ability to modulate plant defense mechanisms against pathogens. Research has shown that these compounds can enhance resistance in plants when applied as seed treatments or foliar sprays .

Synthetic Applications

a. Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various other biologically active compounds through functionalization reactions, expanding the library of thiazole derivatives available for research and development in medicinal chemistry .

Data Table: Summary of Applications

Application Area Specific Use Key Findings
PharmaceuticalAntimicrobialInhibits growth of E. coli; potential for treating infections .
AnticancerSelectively inhibits cancer cell lines; promising therapeutic index .
Uropathogenic E. coli inhibitionTargets K1 capsule formation; effective against multidrug-resistant strains .
AgriculturalFungicidal ActivityEffective against phytopathogenic fungi; enhances crop protection .
Plant Protection AgentsModulates plant defense mechanisms; improves resistance in treated plants .
SyntheticOrganic SynthesisImportant intermediate for synthesizing biologically active compounds .

Mechanism of Action

The mechanism of action of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-(3-Pyridyl)thiazole-4-carboxylic acid
  • 2-(4-Pyridyl)thiazole-4-carboxylic acid
  • Thiazole-4-carboxylic acid derivatives

Comparison: 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Biological Activity

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data tables and case studies.

The biological activity of this compound primarily involves its interaction with key biomolecules:

  • Target Enzymes : It has been shown to interact with topoisomerase II , an enzyme critical for DNA replication and repair. This interaction can lead to DNA double-strand breaks and subsequent cell death, particularly in cancer cells.
  • Cell Signaling : The compound influences various cell signaling pathways that regulate apoptosis and cellular metabolism. It activates the intrinsic apoptotic pathway, leading to programmed cell death in malignancies.

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Solubility : It is noted to be insoluble in water, which may affect its bioavailability and efficacy in vivo.
  • Stability : In laboratory settings, it remains stable under normal conditions, which is crucial for maintaining its biological activity over time.

Cellular Effects

Research indicates that this compound has significant effects on various cell types:

  • Anticancer Activity : The compound has demonstrated potent anticancer effects across multiple cancer cell lines. For example, it has shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Reference
Jurkat< 5
HT29< 5
A431< 5

Dosage Effects

The effects of the compound vary significantly with dosage:

  • Low Doses : Exhibits anti-inflammatory and cytoprotective effects.
  • High Doses : Induces apoptosis in cancer cells through the activation of stress response pathways.

Metabolic Pathways

This compound is metabolized by cytochrome P450 enzymes, which can generate reactive intermediates that may enhance its therapeutic potential or toxicity.

Case Studies

Several studies have highlighted the compound's efficacy in preclinical models:

  • Study on Antitumor Activity : A study demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis through topoisomerase II inhibition .
  • Antimicrobial Properties : Research has indicated potential antimicrobial activity against various pathogens, suggesting it may serve as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

When compared to other thiazole derivatives, such as 2-(3-Pyridyl)thiazole and 2-(4-Pyridyl)thiazole, this compound exhibits unique structural features that confer distinct biological activities.

Table 2: Comparison of Thiazole Derivatives

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
2-(3-Pyridyl)thiazoleModerateLow
2-(4-Pyridyl)thiazoleLowModerate

Q & A

Q. What are the established synthetic routes for 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid, and how do reaction conditions influence yield?

A common method involves condensation of pyridine-4-carbaldehyde derivatives with thiazole precursors , followed by cyclization. For example, analogous syntheses of thiazole-carboxylic acids often employ catalysts like palladium or copper under reflux in solvents such as DMF or toluene . Optimizing stoichiometry (e.g., a slight excess of carboxylic acid component) and reaction time (typically 12–24 hours) can improve yields. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the thiazole ring’s substitution pattern and pyridyl group integration. For example, the carboxylic acid proton typically appears as a broad peak at δ 12–14 ppm .
  • HPLC-MS : Validates molecular weight and detects impurities. Reverse-phase C18 columns with UV detection at 254 nm are recommended .
  • IR Spectroscopy : Identifies the carboxylic acid C=O stretch (~1700 cm1^{-1}) and thiazole ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is a gold standard. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding between the carboxylic acid and pyridyl groups often stabilizes the crystal lattice .
  • Validation : Cross-check with CCDC databases to confirm bond lengths/angles (e.g., thiazole C-S bond ≈ 1.74 Å) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Intermediate Trapping : Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid to prevent side reactions during cyclization .
  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for Suzuki-Miyaura coupling steps, as metal selectivity impacts aryl-thiazole bond formation .
  • Solvent Optimization : Replace DMF with DMA for higher boiling points, reducing decomposition risks .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Pyridyl Substitution : Replacing the 4-pyridyl group with electron-withdrawing groups (e.g., Cl) enhances antimicrobial activity but may reduce solubility .
  • Thiazole Ring Functionalization : Adding methyl groups at the 4-position improves metabolic stability in drug discovery models .
  • Quantitative SAR : Use IC50_{50} data from enzyme inhibition assays (e.g., AMPK activation) to correlate substituent effects with potency .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported biological activity across studies?

  • Standardize Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
  • Control for Purity : HPLC purity ≥98% is critical; impurities like unreacted pyridine derivatives can skew results .
  • Meta-Analysis : Compare logP values (calculated via ChemDraw) with activity trends to identify lipophilicity-activity relationships .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets models frontier molecular orbitals, predicting nucleophilic attack sites on the thiazole ring .
  • Molecular Docking : AutoDock Vina simulates binding to targets like GSK-3β, guiding rational design of derivatives .

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